molecular formula C25H22FN3O3S B2954298 N-(3,4-dimethoxyphenyl)-2-{[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide CAS No. 901242-58-8

N-(3,4-dimethoxyphenyl)-2-{[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide

Katalognummer: B2954298
CAS-Nummer: 901242-58-8
Molekulargewicht: 463.53
InChI-Schlüssel: YXKNQCMZZPFRTJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a central 1H-imidazole core substituted with a 4-fluorophenyl group at position 2, a phenyl group at position 5, and a sulfanylacetamide moiety at position 2. The acetamide chain terminates in a 3,4-dimethoxyphenyl group. This structure combines hydrophobic (phenyl, fluorophenyl), electron-donating (methoxy), and hydrogen-bonding (acetamide, sulfanyl) functionalities, making it a candidate for diverse biological interactions.

Eigenschaften

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN3O3S/c1-31-20-13-12-19(14-21(20)32-2)27-22(30)15-33-25-23(16-6-4-3-5-7-16)28-24(29-25)17-8-10-18(26)11-9-17/h3-14H,15H2,1-2H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXKNQCMZZPFRTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=C(NC(=N2)C3=CC=C(C=C3)F)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(3,4-dimethoxyphenyl)-2-{[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C23H24FN3O4
  • Molecular Weight : 425.5 g/mol
  • IUPAC Name : N-(3,4-dimethoxyphenyl)-2-[5-ethyl-2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1-yl]acetamide

Anticancer Properties

Research indicates that N-(3,4-dimethoxyphenyl)-2-{[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent studies:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)10.28Induction of apoptosis via caspase activation
HepG2 (Liver)8.107Inhibition of ERK1/2 signaling pathway
A549 (Lung)10.79Cell cycle arrest and apoptosis induction
K562 (Leukemia)7.4Inhibition of Abl protein kinase

The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. Key mechanisms include:

  • Caspase Activation : The compound has been shown to activate caspases 3, 8, and 9, which are crucial for the execution phase of apoptosis.
  • Cell Cycle Arrest : It induces cell cycle progression from G1 to S phase, leading to inhibited proliferation.
  • Kinase Inhibition : The compound inhibits the Abl protein kinase, which is significant in certain types of leukemia.

Case Studies and Research Findings

A variety of studies have investigated the biological activity of N-(3,4-dimethoxyphenyl)-2-{[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide:

  • Study on MCF-7 Cells : A study demonstrated that this compound exhibited a notable IC50 value against the MCF-7 breast cancer cell line, indicating its potential as an anticancer agent superior to traditional chemotherapeutics like doxorubicin .
  • In Vivo Studies : Additional research has indicated that compounds with similar structures can significantly reduce tumor size in animal models when administered at appropriate dosages, suggesting a promising avenue for further development in clinical settings .
  • Structure-Activity Relationship (SAR) : The incorporation of specific substituents such as fluorine has been linked to enhanced biological activity, highlighting the importance of molecular modifications in drug design .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on substituent effects and inferred physicochemical properties.

Table 1: Structural and Functional Group Comparisons

Compound Name / ID Core Structure Key Substituents Functional Groups Molecular Weight (g/mol)*
Target Compound 1H-imidazole - 2-(4-Fluorophenyl)
- 5-Phenyl
- 4-Sulfanylacetamide
- 3,4-Dimethoxyphenyl
Sulfanyl, Acetamide, Methoxy ~477.5
1H-imidazole - 2-(Methylsulfinyl)
- 5-Pyridyl
- 4-Acetamide
- 4-Fluorophenyl
Sulfinyl, Acetamide, Pyridyl ~436.4 (anhydrous)
(Compound e) Hexan-2-yl - 2,6-Dimethylphenoxy
- Amino
- Hydroxy
Phenoxy, Acetamide, Amine ~483.6

Key Observations

Imidazole Core Modifications :

  • The target compound and both utilize a 1H-imidazole core. However, replaces the phenyl group at position 5 with a pyridyl ring, which may enhance water solubility due to pyridine’s polarity .
  • The sulfanyl (-S-) group in the target compound contrasts with the sulfinyl (-SO-) group in . Sulfoxides (sulfinyl) are more polar and may exhibit altered metabolic stability compared to thioethers .

The 4-fluorophenyl moiety, common to both the target compound and , is associated with enhanced metabolic stability and target affinity in pharmaceuticals .

Acetamide Linkers :

  • The acetamide chain in the target compound and serves as a flexible linker. However, ’s compounds incorporate branched aliphatic chains (e.g., hexan-2-yl), which may restrict conformational freedom and alter binding kinetics .

Hypothetical Pharmacological Implications

While the evidence lacks direct activity data for the target compound, inferences can be drawn from analogs:

  • Kinase Inhibition : Imidazole derivatives with fluorophenyl and methoxy groups (e.g., ) are reported as kinase inhibitors, suggesting the target compound may interact with ATP-binding pockets .
  • Solubility vs. Bioavailability : The dimethoxyphenyl group may reduce aqueous solubility compared to ’s pyridyl substituent, but this could be offset by formulation strategies (e.g., salt formation) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.